

Physical and chemical properties of tert-butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Boc-aminomethylpyrrolidine*

Cat. No.: *B121664*

[Get Quote](#)

An In-depth Technical Guide to tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (pyrrolidin-3-ylmethyl)carbamate, a versatile building block in medicinal chemistry and drug discovery. This document includes key physicochemical data, detailed experimental protocols for its characterization, and insights into its applications.

Core Chemical and Physical Properties

Tert-butyl (pyrrolidin-3-ylmethyl)carbamate is a carbamate-protected pyrrolidine derivative. The Boc (tert-butoxycarbonyl) protecting group makes it a stable intermediate for various chemical transformations, particularly in the synthesis of more complex molecules. It is available as a racemate and as individual (R) and (S) enantiomers.

General Properties

Property	Value	Source(s)
IUPAC Name	tert-butyl (pyrrolidin-3-ylmethyl)carbamate	N/A
Synonyms	3-(Boc-aminomethyl)pyrrolidine, N-Boc-3-(aminomethyl)pyrrolidine	[1][2]
Appearance	Colorless to light yellow liquid or solid	[3][4]

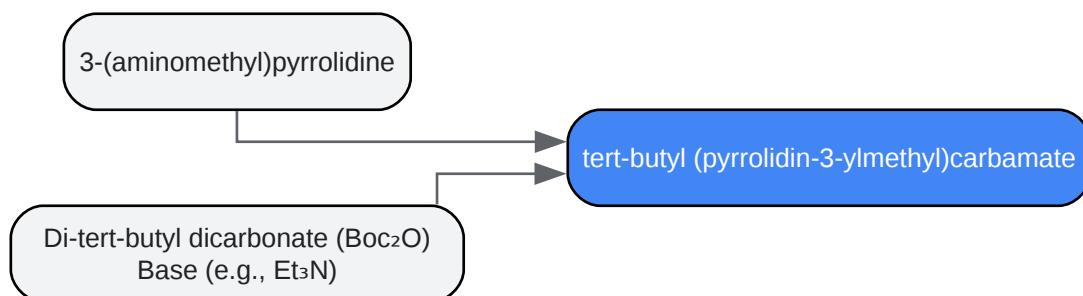
Physicochemical Data

The following table summarizes the key physicochemical data for the racemic and enantiomeric forms of tert-butyl (pyrrolidin-3-ylmethyl)carbamate.

Property	Racemic	(R)-enantiomer	(S)-enantiomer	Source(s)
CAS Number	149366-79-0	173340-25-5	173340-26-6	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	C ₁₀ H ₂₀ N ₂ O ₂	C ₁₀ H ₂₀ N ₂ O ₂	[1] [2] [3]
Molecular Weight	200.28 g/mol	200.28 g/mol	200.28 g/mol	[1] [2] [3]
Predicted Density	0.997 ± 0.06 g/cm ³	N/A	N/A	[1]
Predicted Boiling Point	303.9 ± 15.0 °C at 760 mmHg	N/A	N/A	[1]
Predicted Flash Point	137.6 °C	N/A	N/A	[1]
Predicted pKa	12.71 ± 0.46	N/A	N/A	[1]
Solubility	Soluble in many organic solvents such as ethanol and dimethylformamide.	N/A	N/A	[1]

Note: Some physical properties are predicted values from computational models.

Chemical Reactivity and Stability


Tert-butyl (pyrrolidin-3-ylmethyl)carbamate is a stable compound under standard conditions. The Boc protecting group is stable to a wide range of non-acidic conditions, making it an ideal protecting group in multi-step syntheses. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the primary amine. The pyrrolidine ring contains a secondary amine that can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

Experimental Protocols

Synthesis

A common method for the synthesis of tert-butyl (pyrrolidin-3-ylmethyl)carbamate involves the reaction of 3-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.

Diagram of Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for tert-butyl (pyrrolidin-3-ylmethyl)carbamate.

Detailed Protocol:

- Dissolve 3-(aminomethyl)pyrrolidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
- Add a base, such as triethylamine, to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The following are representative spectroscopic data for tert-butyl (pyrrolidin-3-ylmethyl)carbamate.[\[5\]](#)

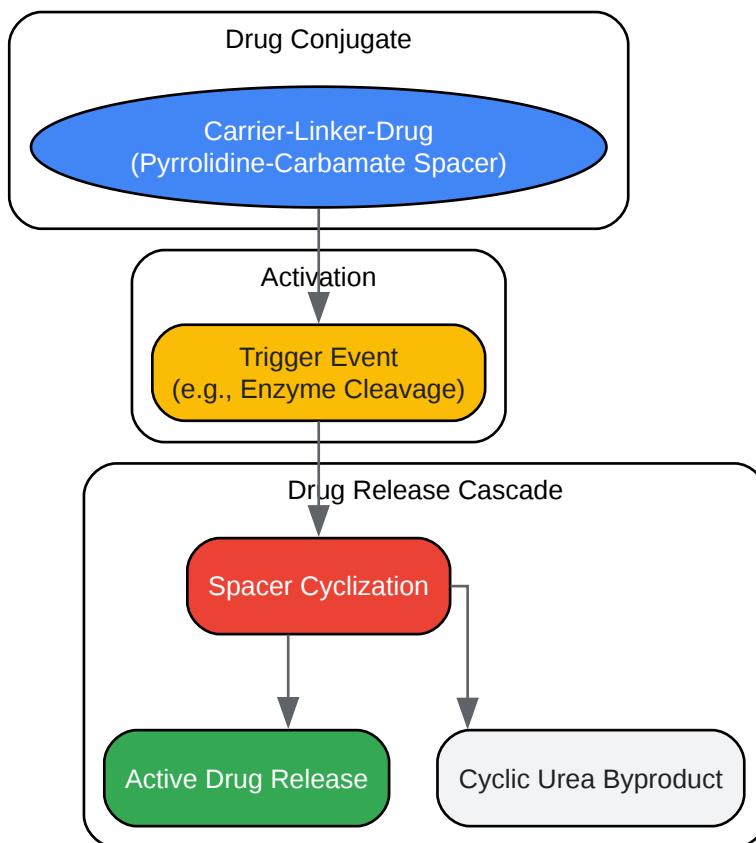
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (500 MHz, CDCl_3): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[\[5\]](#)
- ^{13}C NMR (126 MHz, CDCl_3): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[\[5\]](#)

Infrared (IR) Spectroscopy

- IR (film): ν_{max} 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm^{-1} .[\[5\]](#)

Mass Spectrometry (MS)


- High-Resolution Mass Spectrometry (HRMS) (ESI-TOF): While specific data for the parent compound is not provided in the search results, a related chlorinated derivative shows an m/z calculated for $\text{C}_{12}\text{H}_{22}\text{ClNNaO}_2$ ($[\text{M}+\text{Na}]^+$) of 270.12313, found 270.12348.[\[5\]](#) This indicates that ESI-TOF is a suitable method for mass determination.

Applications in Drug Discovery and Development

Carbamate-containing molecules are prevalent in medicinal chemistry due to their stability and ability to act as bioisosteres of amide bonds.[\[6\]](#) The pyrrolidine scaffold is a common motif in many biologically active compounds. Tert-butyl (pyrrolidin-3-ylmethyl)carbamate serves as a key intermediate in the synthesis of various therapeutic agents.

One area of application is in the development of "self-immolative" spacers for drug delivery systems, such as antibody-drug conjugates (ADCs).[\[7\]](#) In this context, the pyrrolidine-carbamate moiety can link a drug to a larger carrier molecule. Upon a specific trigger (e.g., enzymatic cleavage), the spacer undergoes cyclization, leading to the release of the active drug.

Experimental Workflow for Drug Release from a Self-Immolative Spacer

[Click to download full resolution via product page](#)

Caption: Workflow of drug release from a pyrrolidine-carbamate self-immolative spacer.

Safety and Handling

Tert-butyl (pyrrolidin-3-ylmethyl)carbamate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[\[2\]](#)

- Storage: Keep in a cool, dry, and well-ventilated place. Store in a tightly closed container.

Conclusion

Tert-butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its well-defined chemical

properties and the extensive spectroscopic data available facilitate its use in complex synthetic pathways. The applications of this and similar molecules in advanced drug delivery systems highlight its importance in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 173340-26-6|(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 3. (3R)-(+)-(tert-Butoxycarbonylamino)pyrrolidine(122536-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- To cite this document: BenchChem. [Physical and chemical properties of tert-butyl (pyrrolidin-3-ylmethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121664#physical-and-chemical-properties-of-tert-butyl-pyrrolidin-3-ylmethyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com